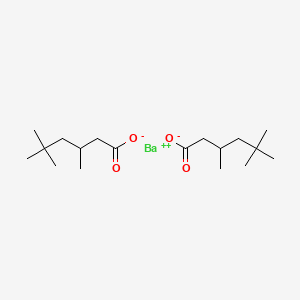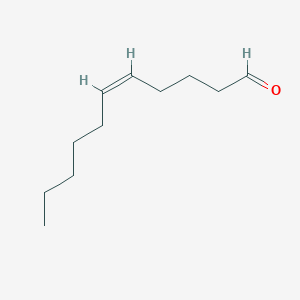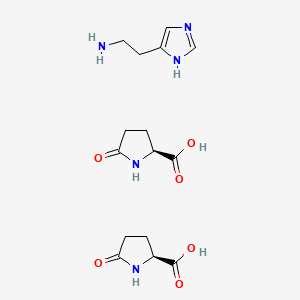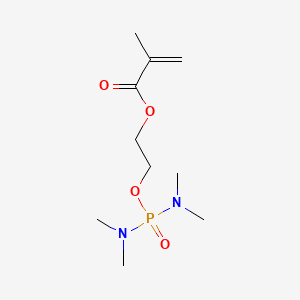
(R)-6-(4-tert-Butylbenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-(4-tert-Butylbenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound that belongs to the class of imidazooxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a tert-butylbenzyloxy moiety in its structure suggests that it may have unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(4-tert-Butylbenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazooxazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the tert-Butylbenzyloxy Group: This step may involve etherification reactions using tert-butylbenzyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The tert-butylbenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield amino derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-6-(4-tert-Butylbenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
Imidazooxazines: Compounds with similar core structures but different substituents.
Nitro Compounds: Compounds with nitro groups that exhibit similar reactivity.
tert-Butylbenzyloxy Derivatives: Compounds with the tert-butylbenzyloxy moiety.
Uniqueness
Structural Features: The combination of the imidazooxazine core, nitro group, and tert-butylbenzyloxy moiety makes it unique.
Biological Activity: Its specific biological activities may differ from other similar compounds due to its unique structure.
特性
CAS番号 |
187235-61-6 |
|---|---|
分子式 |
C17H21N3O4 |
分子量 |
331.4 g/mol |
IUPAC名 |
(6R)-6-[(4-tert-butylphenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)13-6-4-12(5-7-13)10-23-14-8-19-9-15(20(21)22)18-16(19)24-11-14/h4-7,9,14H,8,10-11H2,1-3H3/t14-/m1/s1 |
InChIキー |
JXLQETUQSQDOTD-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)CO[C@@H]2CN3C=C(N=C3OC2)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2CN3C=C(N=C3OC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


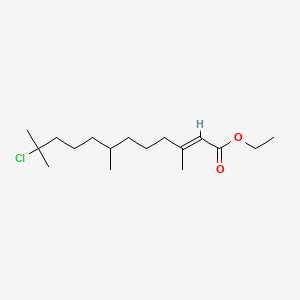
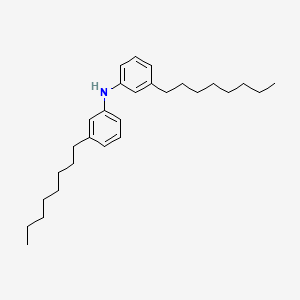

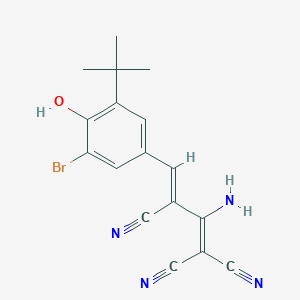

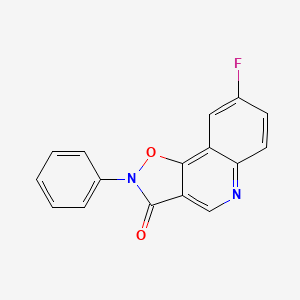
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)

